molecular formula C7H10N2O2S B13474584 Ethyl 2-(aminomethyl)thiazole-5-carboxylate

Ethyl 2-(aminomethyl)thiazole-5-carboxylate

Cat. No.: B13474584
M. Wt: 186.23 g/mol
InChI Key: JYIQUUFUHMZOII-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-mercaptoacetate, which then undergoes cyclization with formaldehyde and ammonia to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ethyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(aminomethyl)-1,3-oxazole-5-carboxylate: Similar structure but with an oxygen atom instead of sulfur.

    Ethyl 2-(aminomethyl)-1,3-imidazole-5-carboxylate: Contains a nitrogen atom instead of sulfur in the ring.

    Ethyl 2-(aminomethyl)-1,3-pyrazole-5-carboxylate: Another nitrogen-containing heterocycle.

Uniqueness

Ethyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of both sulfur and nitrogen in its ring structure, which can impart distinct chemical and biological properties compared to its oxygen or nitrogen analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H10N2O2S/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3,8H2,1H3

InChI Key

JYIQUUFUHMZOII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)CN

Origin of Product

United States

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